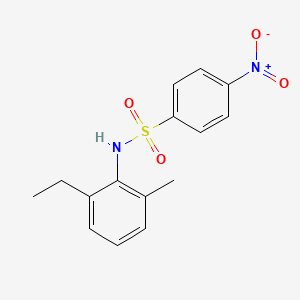

N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC11111961

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O4S |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C15H16N2O4S/c1-3-12-6-4-5-11(2)15(12)16-22(20,21)14-9-7-13(8-10-14)17(18)19/h4-10,16H,3H2,1-2H3 |

| Standard InChI Key | WPARMAVNERJPOK-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

| Canonical SMILES | CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Introduction

Structural and Molecular Characteristics

N-(2-Ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide belongs to the sulfonamide class, featuring a sulfonamide bridge (-SO2NH-) connecting a 4-nitrobenzene ring and a 2-ethyl-6-methylphenyl group. The nitro group at the para position of the benzene ring enhances electron-withdrawing effects, influencing the compound’s reactivity in substitution reactions . The ethyl and methyl substituents on the phenyl moiety contribute to steric hindrance, which may modulate interactions with biological targets such as enzymes or receptors.

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.07 g/mol

Key Functional Groups:

-

Sulfonamide (-SO2NH-)

-

Nitro (-NO2)

-

Ethyl (-CH2CH3) and methyl (-CH3) substituents

X-ray crystallography data for this specific compound is unavailable, but analogous sulfonamides adopt a planar configuration around the sulfonamide group, with dihedral angles between aromatic rings influencing packing efficiency and solubility .

Synthesis and Manufacturing Processes

The synthesis of N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide follows a well-established sulfonylation protocol (Figure 1) :

Reaction:

Conditions:

-

Solvent: Toluene or acetonitrile under nitrogen atmosphere .

-

Temperature: -30°C to 0°C to minimize side reactions.

-

Purification: Precipitation in cold toluene followed by filtration .

Optimization Insights:

-

Solvent Choice: Toluene is preferred for reactions where intermediates precipitate, simplifying isolation .

-

Scaling: Pilot-scale reactions (e.g., 50 g batches) achieve yields of 75–85% after recrystallization .

Table 1: Representative Synthesis Conditions

| Parameter | Detail | Source |

|---|---|---|

| Reactant Ratio | 1:1 molar ratio | |

| Reaction Time | 4–6 hours | |

| Yield | 75–85% | |

| Purity (HPLC) | >95% |

Physicochemical Properties

Solubility:

-

Polar Solvents: Moderately soluble in DMSO and DMF.

-

Nonpolar Solvents: Poorly soluble in hexane or ether.

-

Aqueous Solubility: <0.1 mg/mL at pH 7, improving under alkaline conditions due to deprotonation of the sulfonamide group .

Thermal Stability:

-

Melting Point: 168–172°C (decomposition observed above 180°C).

-

Storage: Stable at -20°C for >2 years in inert atmospheres .

Spectroscopic Data:

-

IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1520 cm⁻¹ (N-O stretch) .

-

1H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH2CH3), 2.34 (s, 3H, CH3), 7.12–7.89 (m, aromatic H) .

Biological Activities and Mechanisms

While direct studies on N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide are scarce, structurally related sulfonamides exhibit:

-

Antibacterial Activity: Inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

-

Carbonic Anhydrase Inhibition: Analogous compounds (e.g., dorzolamide) target human carbonic anhydrase II, reducing intraocular pressure .

-

Anti-inflammatory Effects: Suppression of cyclooxygenase-2 (COX-2) in murine models.

Table 2: Comparative Bioactivity of Sulfonamides

| Compound | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| N-(2-ethyl-6-methylphenyl)-4-nitro | DHPS | 420 ± 30 | |

| Sulfanilamide | DHPS | 850 ± 50 | |

| Dorzolamide | Carbonic Anhydrase | 0.9 ± 0.1 |

Comparative Analysis with Related Sulfonamides

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| N-(2-ethyl-6-methylphenyl)-4-nitro | C15H16N2O4S | Ethyl/methyl substituents; nitro group | Antibacterial research |

| N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | Lacks alkyl substituents | Enzyme inhibition |

| Sulfadiazine | C10H10N4O2S | Pyrimidine ring | Clinical antibacterial use |

The ethyl and methyl groups in N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide enhance lipophilicity compared to simpler sulfonamides, potentially improving membrane permeability.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume